molecular formula C15H16BrNO3 B1443871 tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate CAS No. 668276-23-1

tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate

Cat. No. B1443871
CAS RN: 668276-23-1
M. Wt: 338.2 g/mol
InChI Key: ASKIQZVKCHZHMN-UHFFFAOYSA-N
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Description

Tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate (TBICA) is an organic compound with a structure that contains a tert-butyl group, a bromoacetyl group, an indole nucleus, and a carboxylate group. TBICA has been studied extensively due to its unique properties and potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

Synthesis of Complex Molecular Structures

tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate is used as a precursor in the synthesis of complex molecular structures. For instance, it has been involved in the synthesis of annulated gamma-carbolines and heteropolycycles using palladium-catalyzed intramolecular annulation of alkynes. This process results in gamma-carboline derivatives with additional rings fused across specific positions, demonstrating its versatility in creating complex molecular frameworks (Zhang & Larock, 2003).

Application in Drug Synthesis

The compound has been instrumental in drug synthesis, particularly in creating potent 5-HT6 antagonists. An efficient chiral resolution method was developed for tert-butyl 2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole-11-carboxylate, a derivative of tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate, to support advanced biological testing of a potent 5-HT6 antagonist (Isherwood et al., 2012).

In Crystallography and Structural Analysis

The compound's derivatives have been used in crystallography and structural analysis. For instance, tert-Butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate, a derivative, was studied to understand molecular packing and hydrogen bonding interactions in the crystal structure (Thenmozhi et al., 2009).

Catalysis in Organic Synthesis

The compound has been found to act as a catalyst in selective oxidation reactions. For example, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a related compound, was used as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols into corresponding α,β-unsaturated carbonyl compounds (Shen et al., 2012).

Anti-diabetic Drug Development

The compound's derivatives have also been investigated for potential applications in anti-diabetic drug development. For instance, indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, synthesized from tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate, showed promising antidiabetic activity by inhibiting the α-glucosidase enzyme (Nazir et al., 2018).

properties

IUPAC Name

tert-butyl 7-(2-bromoacetyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-15(2,3)20-14(19)17-8-7-10-5-4-6-11(13(10)17)12(18)9-16/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKIQZVKCHZHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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